

3-Chlorocinnamic acid CAS number and structure

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Compound of Interest

Compound Name: 3-Chlorocinnamic acid

CAS No.: 14473-90-6

Cat. No.: B3022036

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Technical Monograph: **3-Chlorocinnamic Acid** in Pharmaceutical Synthesis

Executive Summary

3-Chlorocinnamic acid (3-CCA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While primarily utilized as a synthetic intermediate, its conjugated

-unsaturated carboxylic acid motif serves as a critical Michael acceptor in the design of covalent kinase inhibitors (e.g., EGFR targeting) and antimicrobial agents. This guide details the physicochemical identity, validated synthesis protocols, and analytical standards required for its rigorous application in drug development.

Chemical Identity & Physicochemical Profile

Precise identification is critical, as the biological activity of cinnamic acid derivatives is often stereoselective. The trans (E) isomer is the thermodynamically stable and predominantly used form in pharmaceutical synthesis.

Parameter	Technical Specification
IUPAC Name	(2E)-3-(3-Chlorophenyl)prop-2-enoic acid
Common Name	trans-3-Chlorocinnamic acid; m-Chlorocinnamic acid
CAS Number (Stereospecific)	1866-38-2 (trans-isomer)
CAS Number (General)	14473-90-6 (Unspecified stereochemistry)
Molecular Formula	C
	H
	ClO
Molecular Weight	182.60 g/mol
SMILES	<chem>OC(=O)/C=C/c1cc(Cl)ccc1</chem>
Melting Point	161–164 °C (Lit.)
pKa	~4.29 (Carboxylic acid)
Solubility	Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water.

Synthetic Pathways & Protocols

Two primary methodologies dominate the synthesis of 3-CCA: the classic Knoevenagel Condensation (preferred for bulk cost-efficiency) and the Heck Reaction (preferred for late-stage diversification and library synthesis).

Method A: Knoevenagel Condensation (Classic Route)

Mechanism:[1] Base-catalyzed condensation of 3-chlorobenzaldehyde with malonic acid, followed by decarboxylation.

Protocol:

- Reagents: 3-Chlorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalytic, 0.1 eq).
- Procedure:
 - Dissolve 3-chlorobenzaldehyde and malonic acid in pyridine.
 - Add catalytic piperidine.
 - Reflux at 100–110°C for 4–6 hours until CO evolution ceases.
 - Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.
 - Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.
- Critical Control Point: The decarboxylation step drives the reaction forward. Ensure complete cessation of bubbling before workup to maximize yield.

Method B: Heck Cross-Coupling (Modern Route)

Mechanism: Pd-catalyzed cross-coupling of 1-chloro-3-iodobenzene (or 3-chlorobromobenzene) with acrylic acid. This method allows for milder conditions and avoids pyridine.

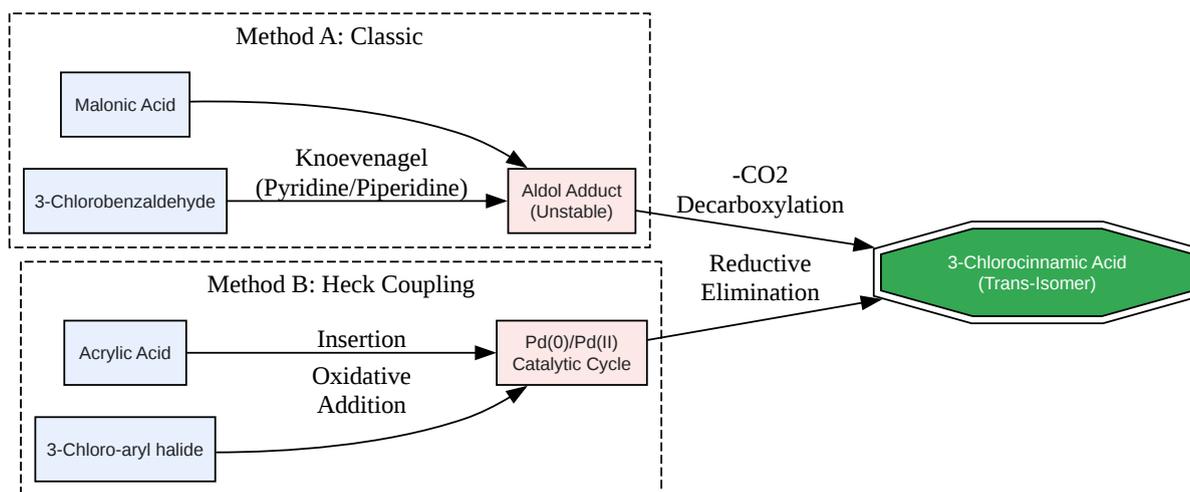
Protocol:

- Reagents: 1-Bromo-3-chlorobenzene (1.0 eq), Acrylic acid (1.2 eq), Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), Et₃N (2.0 eq).
- Procedure:
 - Charge vessel with aryl halide, acrylic acid, and base in DMF or CH₂Cl₂

CN.

- Degas solvent (sparge with Nngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">
 - Add Pd catalyst and ligand.
 - Heat to 80–100°C for 12 hours.
 - Workup: Acidify with dilute HCl, extract with EtOAc, and wash with brine.
- Advantage: High stereoselectivity for the trans-(E)-isomer (>98%).

Visualizing the Synthesis Logic:



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Caption: Comparative synthetic workflows. Method A utilizes decarboxylative condensation, while Method B employs Pd-catalyzed cross-coupling.

Analytical Characterization (QA/QC)

To validate the identity and purity of 3-CCA, particularly the stereochemistry,

¹H NMR is the gold standard. The coupling constant () of the vinylic protons distinguishes the trans isomer (Hz) from the cis isomer (Hz).

Standard

¹H NMR Data (400 MHz, DMSO-d

):

Assignment	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Interpretation
-COOH	12.50	Broad Singlet	-	Carboxylic acid proton
H (Vinyl)	7.60 – 7.65	Doublet	16.0	Trans-alkene geometry confirmed
Ar-H (C2)	7.75	Singlet (broad)	-	Proton between Cl and vinyl group
Ar-H (C4/C6)	7.45 – 7.55	Multiplet	-	Ortho/Para to Cl
Ar-H (C5)	7.40 – 7.45	Multiplet	-	Meta to Cl
H (Vinyl)	6.65	Doublet	16.0	Adjacent to carbonyl

IR Spectrum Key Peaks:

- 1680–1700 cm

: C=O stretch (Conjugated acid).

- 1620–1630 cm

: C=C stretch (Alkene).

- 2500–3000 cm

: O-H broad stretch (Carboxylic acid dimer).

Pharmaceutical Applications

3-Chlorocinnamic acid is not merely a reagent; it is a pharmacophore precursor used to probe steric and electronic space within drug binding pockets.

1. EGFR Kinase Inhibitors: The acrylamide moiety derived from cinnamic acids is a classic "warhead" for covalent inhibitors. The 3-chloro substituent on the phenyl ring provides lipophilic bulk that can occupy the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), often improving potency compared to the unsubstituted analog.

- Mechanism:[\[2\]](#)[\[3\]](#) The

-unsaturated system undergoes a Michael addition with a cysteine residue (e.g., Cys797) in the ATP-binding site.

2. Antimicrobial Anilides: Derivatives such as 3-chlorocinnamanilides have demonstrated sub-micromolar activity against Methicillin-Resistant Staphylococcus aureus (MRSA). The electron-withdrawing chlorine atom at the meta-position enhances the lipophilicity and metabolic stability of the compound, facilitating cell wall penetration.

3. Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and defined geometry, 3-CCA is a standard member of fragment libraries used in X-ray crystallographic screening.

Safety & Handling (SDS Summary)

- Signal Word: Warning
- GHS Hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Measures: Use strictly in a fume hood. The compound is an irritant to mucous membranes. In case of contact, wash with copious amounts of water.

References

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